molecular formula C9H12O2 B14416071 Nona-3,8-diene-2,5-dione CAS No. 81880-18-4

Nona-3,8-diene-2,5-dione

Cat. No.: B14416071
CAS No.: 81880-18-4
M. Wt: 152.19 g/mol
InChI Key: ILCHOHPULDOEHI-UHFFFAOYSA-N
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Description

Nona-3,8-diene-2,5-dione is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of α,β-unsaturated ketones and is known for its reactivity and versatility in various chemical reactions. Its structure consists of a nine-membered ring with two double bonds and two ketone groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-3,8-diene-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition conditions followed by thermal cycloreversion yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Nona-3,8-diene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bonds in the compound allow for substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols. Substitution reactions can introduce various aryl or alkyl groups into the molecule.

Scientific Research Applications

Nona-3,8-diene-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nona-3,8-diene-2,5-dione involves its electrophilic ketone groups, which can react with nucleophiles. The double bonds in the compound also participate in various addition reactions. These properties make it a versatile intermediate in organic synthesis, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nona-3,8-diene-2,7-dione
  • Spiro[4.4]nona-2,7-diene-1,6-dione
  • Bicyclo[3.3.1]nona-3,7-diene-2,6-dione

Uniqueness

Nona-3,8-diene-2,5-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

81880-18-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

nona-3,8-diene-2,5-dione

InChI

InChI=1S/C9H12O2/c1-3-4-5-9(11)7-6-8(2)10/h3,6-7H,1,4-5H2,2H3

InChI Key

ILCHOHPULDOEHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC(=O)CCC=C

Origin of Product

United States

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